(2E,4E,6E)-7-[(2R,3R,5R)-3-Hydroxy-5-[(2S,3S,4E,6E)-3-methoxy-4-methyl-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanoyl]amino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid
Overview
Description
A-83016F is an aurodox antibiotic isolated from the actinomycete species A83016.1 It has weak activity against S. pneumoniae PARK, S. pyogenes, and H. influenzae with MIC values of 16, 32, and 64 μg/ml, respectively, in a broth dilution assay.
A 83016F is an antibiotic from an actinomycete designated A83016. It exhibits weak antimicrobial activity.
Scientific Research Applications
Synthesis and Structural Confirmation
The compound's synthesis and structural confirmation are vital in scientific research. For instance, Kirihata et al. (1995) synthesized an unusual amino acid with key reactions forming new chiral centers, highlighting the compound's significance in understanding complex biochemical structures and processes (Kirihata, Nakao, Fukuari, & Ichimoto, 1995).
Application in Organic Synthesis
In organic synthesis, the compound is crucial for creating new molecular structures. Cossy et al. (1995) demonstrated its utility in synthesizing C-alpha-D-galactopyranosides of carbapentopyranoses, showcasing its versatility in the synthesis of complex organic molecules (Cossy, Ranaivosata, Bellosta, Ancerewicz, Ferritto, & Vogel, 1995).
Development of New Medicinal Compounds
The compound is integral in developing new medicinal compounds. Meilert et al. (2004) explored the non-iterative asymmetric synthesis of C15 polyketide spiroketals, contributing to advancements in pharmaceutical chemistry (Meilert, Pettit, & Vogel, 2004).
Total Synthesis of Complex Organic Compounds
The total synthesis of complex organic compounds is another crucial application. Ishida & Mukaiyama (1978) synthesized Variotin and its analogs, illustrating the compound's role in synthesizing biologically active substances (Ishida & Mukaiyama, 1978).
Insights into Biochemical Processes
The compound provides insights into biochemical processes. Valeev et al. (2020) discussed the synthesis and isomerization of 2-methyl enal fragments, shedding light on complex biochemical reactions (Valeev, Sunagatullina, & Miftakhov, 2020).
Antioxidant Studies
In antioxidant studies, Kikuzaki et al. (2004) identified new abscisic acid-related compounds in prunes, demonstrating the compound's relevance in studying natural antioxidants (Kikuzaki, Kayano, Fukutsuka, Aoki, Kasamatsu, Yamasaki, Mitani, & Nakatani, 2004).
Marine Fungal Metabolites Study
In the study of marine fungal metabolites, Guerriero et al. (1990) discovered novel compounds, indicating the compound's importance in marine biology and chemistry (Guerriero, Cuomo, Vanzanella, & Pietra, 1990).
Stereocontrolled Synthesis
The compound is pivotal in the stereocontrolled synthesis of specific amino acids, as shown by Beatty, Jennings-White, & Avery (1992), contributing to the field of stereochemistry (Beatty, Jennings-White, & Avery, 1992).
Properties
IUPAC Name |
(2E,4E,6E)-7-[(2R,3R,5R)-3-hydroxy-5-[(2S,3S,4E,6E)-3-methoxy-4-methyl-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanoyl]amino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H55NO10/c1-8-10-13-20-30-36(5,6)33(42)34(43)37(45,48-30)26(9-2)35(44)38-22-17-16-18-24(3)32(46-7)25(4)29-23-27(39)28(47-29)19-14-11-12-15-21-31(40)41/h8,10-21,25-30,32-34,39,42-43,45H,9,22-23H2,1-7H3,(H,38,44)(H,40,41)/b10-8-,12-11+,17-16+,19-14+,20-13+,21-15+,24-18+/t25-,26+,27+,28+,29+,30-,32+,33-,34+,37+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGDRZNFKVTHMG-UJTMXSGASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC=CC=C(C)C(C(C)C1CC(C(O1)C=CC=CC=CC(=O)O)O)OC)C2(C(C(C(C(O2)C=CC=CC)(C)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1C[C@H]([C@H](O1)/C=C/C=C/C=C/C(=O)O)O)OC)[C@@]2([C@@H]([C@@H](C([C@@H](O2)/C=C/C=C\C)(C)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H55NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142435-72-1 | |
Record name | A 83016F | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142435721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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